molecular formula C14H12ClF6NO B2567315 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine CAS No. 2060749-85-9

1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine

Cat. No.: B2567315
CAS No.: 2060749-85-9
M. Wt: 359.7
InChI Key: ISFFIYCFUVRVLY-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 4-chlorobenzoyl group and two trifluoromethyl groups

Preparation Methods

The synthesis of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common method includes the acylation of a piperidine derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The trifluoromethyl groups can be introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide under specific conditions . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. For example, docking studies suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine can be compared with other piperidine derivatives and compounds containing trifluoromethyl groups:

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)piperidin-1-yl]-(4-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF6NO/c15-11-3-1-8(2-4-11)12(23)22-6-9(13(16,17)18)5-10(7-22)14(19,20)21/h1-4,9-10H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFFIYCFUVRVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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